Dimesna
Description
Overview of Dimesna's Role in Supportive Cancer Care Research
Research into This compound (B1670654) primarily focuses on its function in preventing chemotherapy-induced toxicities, thereby improving the tolerability and safety of aggressive cancer treatments. The core application of this compound, through its reduced form mesna (B1676310), is the prevention of hemorrhagic cystitis, a severe complication associated with oxazaphosphorine alkylating agents like ifosfamide (B1674421) and cyclophosphamide (B585) patsnap.comcancercareontario.castjude.org. These chemotherapeutic agents are widely used in treating various cancers, but their metabolism produces urotoxic byproducts, notably acrolein, which can damage the bladder lining patsnap.comcancercareontario.ca.
This compound itself is considered an inert metabolite that undergoes rapid reduction in the bloodstream to form mesna medscape.comnih.gov. It is this reduced form, mesna, that is active in the urinary tract. Mesna works by binding to and inactivating toxic metabolites like acrolein in the urine, forming stable, non-urotoxic compounds that are then excreted patsnap.comcancercareontario.ca. This detoxification process in the bladder significantly reduces the risk of inflammation, bleeding, and pain associated with hemorrhagic cystitis patsnap.com.
Beyond uroprotection, ongoing academic research explores the potential of this compound and mesna in mitigating other chemotherapy-related toxicities. Studies are investigating their ability to protect against nephrotoxicity, or kidney damage, induced by platinum-based chemotherapeutic agents such as cisplatin (B142131) patsnap.comresearchgate.net. Preliminary findings suggest that this compound may offer renal protection by reducing oxidative stress and preserving kidney function patsnap.com. Researchers are also examining the role of this compound in lessening toxicities linked to high-dose chemotherapy regimens used in contexts like bone marrow transplantation patsnap.com. By providing a protective shield for healthy tissues, this compound has the potential to enhance the feasibility of these intensive treatment approaches patsnap.com.
Historical Context of this compound Research and Development
The historical development of this compound is intrinsically linked to the need to manage the dose-limiting urotoxicity of oxazaphosphorine chemotherapeutics. The development of cyclophosphamide and ifosfamide, based on the principle of applying a transport form/active form to the nitrogen mustard group, was a significant step in chemotherapy nih.gov. However, the inherent urotoxic side effects of these agents presented a major challenge nih.gov.
The quest to mitigate these adverse effects led to the development and introduction of mesna as a regional uroprotector nih.gov. Mesna was first introduced into clinical practice in the 1980s and quickly became a standard in cancer treatment protocols involving cyclophosphamide and ifosfamide patsnap.com. The introduction of mesna eliminated the risk of therapy-limiting urotoxic side effects, allowing these cytostatics to be administered at higher, more effective doses with increased safety nih.gov. Research throughout the years has extensively studied the pharmacological properties and clinical efficacy of mesna medmedchem.com.
This compound, as the oxidized form of mesna, plays a crucial role in the pharmacokinetics and mechanism of action of mesna. Research has elucidated that mesna undergoes rapid oxidation to this compound in the bloodstream cancercareontario.cadrugbank.com. This relatively inert this compound is then filtered by the kidneys and partially reduced back to the active mesna in the renal tubules, concentrating the active compound in the urine where it is needed to neutralize toxic metabolites cancercareontario.camedscape.comnih.govresearchgate.net. This metabolic pathway is a key aspect studied in the historical context of understanding how mesna provides uroprotection.
Current Research Landscape and Future Directions for this compound Studies
The current academic research landscape for this compound and mesna continues to build upon their established role in uroprotection while exploring new potential applications and refining existing strategies. Ongoing studies aim to optimize the efficacy of mesna and investigate its potential in other therapeutic areas patsnap.com.
Current research includes investigating mesna's potential for kidney protection in various medical conditions beyond chemotherapy-induced nephrotoxicity clinicaltrials.eu. Studies are exploring whether mesna can help protect kidneys from damage in different contexts clinicaltrials.eu. Additionally, research is being conducted on using mesna in areas such as pleural adhesiolysis (breaking down adhesions in the lungs) and potentially in treating certain temporomandibular joint disorders clinicaltrials.eu.
In the realm of supportive cancer care, research continues to examine the effectiveness of different mesna administration schedules and formulations. Studies have compared intravenous versus intravenous/oral mesna regimens, demonstrating similar rates of hemorrhagic cystitis prevention cancerindex.orgaacrjournals.org. The pharmacokinetic profiles of mesna and this compound under different administration routes are also subjects of ongoing investigation cancerindex.orgaacrjournals.org.
Future directions for this compound studies in supportive cancer care are likely to focus on several key areas:
Expanded Cytoprotective Applications: Further investigation into the potential of this compound/mesna to mitigate other chemotherapy-induced toxicities beyond uroprotection and nephrotoxicity, such as neurotoxicity or gastrointestinal issues, where oxidative stress may play a role patsnap.com.
Mechanistic Insights: Deeper exploration of the enzymatic and non-enzymatic mechanisms involved in the reduction of this compound to mesna and the subsequent detoxification processes researchgate.net. Understanding these mechanisms could lead to the development of optimized strategies or novel related compounds.
Combination Therapies: Research into the use of this compound/mesna in conjunction with newer cancer therapies or in high-dose regimens for challenging cancers like sarcomas, where intensive chemotherapy is often used patsnap.comnih.gov. Clinical trials are ongoing to evaluate mesna in combination with other drugs for various cancer types clinicaltrials.eucancer.gov.
Biomarker Identification: Identifying biomarkers that predict which patients are most likely to benefit from mesna co-administration, potentially allowing for more personalized supportive care strategies cancerindex.org.
Novel Formulations and Delivery: Development and evaluation of new formulations or delivery methods for mesna that could improve patient convenience, compliance, or targeted delivery to the site of toxicity.
The ongoing research and exploration of this compound and its active form mesna highlight their continued importance in supportive cancer care and suggest a broader potential in mitigating treatment-related toxicities.
Data Table:
While specific quantitative data tables on research findings for this compound itself (as the oxidized form) are less commonly presented in isolation compared to mesna, the research on mesna directly informs the understanding and application of this compound. The following table summarizes key pharmacokinetic data related to both mesna and this compound from available research.
| Compound | Half-Life (IV Administration) | Excretion in Urine (as parent or metabolite) | Protein Binding (Mesna + this compound) |
| Mesna | 0.36 - 1.08 hours bccancer.bc.ca | ~18-32% as mesna medscape.comnih.gov | 69-75% medscape.comnih.gov |
| This compound | 1.17 hours drugbank.com | ~33% as this compound medscape.comnih.govdrugbank.com | 69-75% medscape.comnih.gov |
Note: Data compiled from cited sources and represents typical findings in research studies.
Structure
2D Structure
Properties
IUPAC Name |
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGMURBTJPBPQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
45127-11-5 (Parent) | |
| Record name | Dimesna [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066024 | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-51-8 | |
| Record name | Dimesna [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimesna | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMESNA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological and Biochemical Investigations of Dimesna
Mechanism of Action and Biochemical Pathways
The mechanism of action of Dimesna (B1670654) is intricately linked to its conversion to the active thiol compound, mesna (B1676310), and its subsequent interactions with toxic metabolites and endogenous thiol systems. patsnap.comnih.gov
This compound as a Prodrug: Conversion to Mesna and Reactivation Processes
This compound functions as a prodrug, the disulfide homodimer of mesna. nih.govresearchgate.net Upon administration, this compound undergoes rapid reduction in the bloodstream to form the pharmacologically active free thiol compound, mesna. patsnap.compatsnap.com This conversion is essential for its protective effects. While mesna is rapidly oxidized back to the inactive disulfide form, this compound, in the bloodstream, this compound is filtered by the kidneys. patsnap.comdrugbank.comnih.govcancercareontario.ca Within the kidneys and urinary tract, this compound is efficiently reduced back to mesna, ensuring a high concentration of the active thiol compound at the site where toxic metabolites are excreted. researchgate.netpatsnap.comnih.govcancercareontario.cacancer.gov This reduction can occur through both enzymatic and non-enzymatic mechanisms. researchgate.netnih.gov Studies have indicated that this compound can undergo thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups. researchgate.netnih.gov The formation of the active thiol form from this compound is associated with the consumption of equimolar concentrations of reduced glutathione (B108866). researchgate.net
Role of this compound in Detoxification of Chemotherapeutic Metabolites
This compound's primary cytoprotective role is the detoxification of harmful byproducts generated from the metabolism of certain chemotherapeutic agents, particularly oxazaphosphorines like ifosfamide (B1674421) and cyclophosphamide (B585). patsnap.comdrugbank.comascopubs.org
Chemotherapeutic agents such as ifosfamide and cyclophosphamide are metabolized to produce urotoxic metabolites, including acrolein and 4-hydroxy-oxazaphosphorines. patsnap.comdrugbank.comascopubs.orgresearchgate.net Acrolein is a highly reactive aldehyde implicated as a major causative agent in oxazaphosphorine-induced urothelial toxicity, leading to hemorrhagic cystitis. patsnap.comdrugbank.comnih.govascopubs.orgnih.gov Mesna, the active metabolite of this compound, reacts chemically with acrolein and other urotoxic 4-hydroxy-oxazaphosphorine metabolites in the urine. nih.govcancercareontario.caascopubs.org This reaction involves the free sulfhydryl (thiol) group of mesna combining directly with the double bond of acrolein and with other urotoxic metabolites to form stable, non-toxic compounds. cancercareontario.caascopubs.org This neutralization process prevents these toxic metabolites from damaging the bladder lining. patsnap.comdrugbank.comnih.govascopubs.org
The detoxification mechanism of mesna with α,β-unsaturated aldehydes like acrolein involves a conjugation reaction. This reaction is analogous to a Michael addition, where the nucleophilic thiol group of mesna adds across the electron-deficient double bond of the aldehyde. libretexts.orglibretexts.orgmasterorganicchemistry.comresearchgate.netmdpi.com This process effectively neutralizes the reactive aldehyde, preventing its deleterious effects on biological molecules and tissues. cancercareontario.caresearchgate.netnih.gov
Neutralization of Acrolein and 4-hydroxy-oxazaphosphorines
Free Radical Scavenging and Antioxidant Properties of this compound and its Metabolites
In addition to its direct detoxification reactions, this compound and its active metabolite mesna exhibit free radical scavenging and antioxidant properties. patsnap.comnih.govpatsnap.comdrugbank.comnih.govecronicon.netresearchgate.netdergipark.org.tr Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to healthy cells and tissues, contributing to the toxicity of chemotherapeutic agents. patsnap.compatsnap.comdrugbank.com Mesna, possessing a free sulfhydryl group, has the potential to scavenge reactive oxygen metabolites. researchgate.netdergipark.org.tr This antioxidant activity may contribute to its protective effects by mitigating oxidative damage to the bladder mucosa and potentially other tissues. patsnap.comresearchgate.netresearchgate.net Studies have demonstrated that mesna can reduce tissue damage caused by free oxygen radicals in various models. researchgate.netresearchgate.net
Interaction with Endogenous Thiol Systems (e.g., Thioredoxin, Glutaredoxin, Glutathione)
The reduction of this compound to mesna and the subsequent activity of mesna involve interactions with endogenous thiol systems. The thioredoxin and glutaredoxin systems, along with glutathione, are crucial thiol-dependent antioxidant systems in the body responsible for maintaining intracellular redox homeostasis and protecting cells from oxidative stress. nih.govresearchgate.netpatsnap.comdrugbank.comnih.govmdpi.comd-nb.infomdpi.com
Research indicates that this compound can be reduced by recombinant enzymes of the thioredoxin system. researchgate.netnih.gov The glutaredoxin system, in the presence of reduced glutathione, also appears to play a role in this compound reduction, suggesting an initial non-enzymatic reduction by glutathione followed by enzymatic processes. researchgate.netnih.gov The interaction with glutathione is particularly notable, as the formation of active mesna from this compound is linked to the consumption of reduced glutathione. researchgate.net While mesna therapy has been observed to deplete circulating cysteine and homocysteine, it appears to spare endogenous glutathione levels. researchgate.net This suggests a complex interplay where this compound/mesna utilize and interact with these endogenous thiol systems as part of their metabolic and protective functions. researchgate.netnih.gov
Modulation of Protein Cysteine Residues and Signaling Pathways (e.g., EGFR, MET, ROS1)
This compound has been shown to modify cysteine residues on various proteins, including kinases such as EGFR (Epidermal Growth Factor Receptor), MET (Mesenchymal Epithelial Transition), and ROS1. nih.govcancer.gov This modification can disrupt extracellular disulfide bonds, leading to modulation of the activity of these proteins. nih.govcancer.gov By inhibiting the signaling pathways mediated by these kinases, this compound may downregulate proliferative signaling in cancer cells where these kinases are overexpressed. nih.govcancer.govinvivochem.cn This mechanism suggests a potential role for this compound as a disulfide bond disrupting agent (DDA) that could complement existing kinase inhibitors targeting the same proteins. researchgate.net In vitro studies have indicated that this cysteine-modifying activity on select Receptor Tyrosine Kinases (RTKs) like ALK, EGFR, MET, and ROS1 may be correlated with the disruption or blocking of cofactor binding sites important for the function of these oncoproteins. researchgate.netsec.gov
Pharmacokinetics and Pharmacodynamics Research
Pharmacokinetic and pharmacodynamic studies are crucial for understanding how this compound is absorbed, distributed, metabolized, and eliminated by the body, as well as its biochemical effects.
Absorption, Distribution, Metabolism, and Excretion of this compound and Mesna
Following administration, mesna is rapidly oxidized in the bloodstream to its major metabolite, this compound. nih.govdrugbank.combccancer.bc.ca Both mesna and this compound are cleared from the circulation through glomerular filtration in the kidneys. After oral administration, peak plasma concentrations for free mesna are typically reached within 1.5 to 4 hours, while total mesna (mesna plus this compound and mixed disulfides) peaks between 3 and 7 hours. nih.govdrugbank.com Food does not appear to alter the bioavailability of orally administered mesna. nih.gov
The mean apparent volume of distribution for mesna following intravenous administration is approximately 0.65 ± 0.24 L/kg, suggesting distribution primarily to total body water. nih.govdrugbank.combccancer.bc.camims.com this compound remains largely within the vascular compartment and does not appear to distribute extensively into tissues. unboundmedicine.com
Metabolism of mesna primarily involves rapid oxidation to this compound in the intravascular compartment. bccancer.bc.camims.com this compound, in turn, undergoes reduction back to mesna, predominantly in the kidneys. nih.govncats.io This reduction is a critical step for the uroprotective effects of mesna. uwo.caresearchgate.net
Excretion of both mesna and this compound occurs via the urine. bccancer.bc.camims.commedscape.com After intravenous administration of mesna, approximately 33% of the administered dose is excreted in the urine as mesna or this compound. nih.gov Within 24 hours, about 32% of the administered dose is eliminated in the urine as mesna, while 33% is eliminated as this compound. drugbank.commims.com The elimination half-life for mesna is approximately 0.36 hours, and for this compound, it is about 1.17 hours. drugbank.commims.commedscape.com
Here is a summary table of pharmacokinetic parameters:
| Parameter | Mesna (Free) | This compound | Source(s) |
| Peak Plasma Time (Oral) | 1.5 - 4 hours | 3 - 7 hours (Total) | nih.govdrugbank.com |
| Oral Bioavailability (Average) | 58% | 89% (Total) | drugbank.com |
| Volume of Distribution (IV) | 0.65 ± 0.24 L/kg | - | nih.govdrugbank.combccancer.bc.camims.com |
| Plasma Protein Binding | - | 60-75% (Total) | mims.commims.com |
| Elimination Half-life | 0.36 hours (IV) | 1.17 hours | drugbank.commims.comunboundmedicine.commedscape.com |
| Urinary Excretion (% of dose) | ~32% (within 24h) | ~33% (within 24h) | drugbank.commims.com |
Enzymatic and Non-Enzymatic Reduction of this compound to Mesna
The chemical reduction of this compound to its active form, mesna, is a crucial process for its pharmacological activity, particularly in mitigating the toxicity of certain chemotherapeutic agents. uwo.caresearchgate.netresearchgate.net This reduction occurs selectively in the kidney. researchgate.net
Studies have investigated both enzymatic and non-enzymatic mechanisms involved in the intracellular reduction of this compound. researchgate.netresearchgate.netnih.gov Similar to endogenous intracellular disulfides, this compound can undergo thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups through a two-step SN2 reaction. researchgate.netresearchgate.netnih.gov
In vitro studies have demonstrated that the reduction of this compound is facilitated by enzymes of the thioredoxin system. uwo.caresearchgate.netresearchgate.netnih.gov While the glutaredoxin system can also play a role, oxidation of NADPH by this system was observed primarily in the presence of both this compound and reduced glutathione, suggesting the formation of oxidized glutathione following an initial non-enzymatic reduction of this compound. researchgate.netresearchgate.netnih.gov
Non-enzymatic thiol-disulfide exchange with endogenous thiols like cysteine and glutathione also contributes to this compound reduction. uwo.caresearchgate.netresearchgate.netnih.gov Determination of equilibrium constants for this compound reduction when mixed with cysteine or glutathione has provided insights into the mechanistic basis for observed changes in endogenous thiol levels during mesna therapy. researchgate.netresearchgate.netnih.gov Production of mesna through both enzymatic and non-enzymatic pathways has been demonstrated in cell lysates. researchgate.netresearchgate.netnih.gov
Role of Renal Drug Transporters in this compound Disposition
Renal drug transporters play a significant role in the disposition of this compound and its conversion to mesna. uwo.canih.gov These transporters facilitate the uptake and efflux of these compounds in the kidneys, influencing their concentration in renal cells and the urine. uwo.canih.govresearchgate.net
In vitro studies screening uptake and efflux transporters have identified that renal organic anion transporters (OATs), specifically OAT1, OAT3, and OAT4, are involved in the saturable uptake of this compound. nih.govapexbt.com Efflux transporters such as breast cancer resistance protein (BCRP), multidrug and toxin extrusion 1 (MATE1), multidrug resistance proteins (MRP1, MRP2, MRP4, and MRP5), and P-glycoprotein (Pgp) have been shown to significantly reduce this compound accumulation in cells. nih.gov
Further research has indicated that renal apical efflux transporters, including MATE1, MRP2, and Pgp, are also capable of mesna efflux. nih.gov The organic acid transporter OAT4 on the luminal side of the proximal renal tubule facilitates the reabsorption of this compound, which contributes to its reduction to mesna. ncats.io Conversely, MATE1, MRP2, and P-glycoprotein facilitate the efflux of mesna and/or this compound back into the tubular lumen, and this compound may also be excreted unchanged by MRP4. ncats.io
The function of these renal drug transporters is critical for the kidney-specific disposition and efficacy of this compound and mesna. uwo.canih.gov Polymorphism in these transporters or drug-drug interactions affecting their function could potentially reduce the efficacy of mesna and this compound. ncats.iouwo.canih.govresearchgate.net
Plasma Protein Binding of this compound and Mesna
Plasma protein binding is a factor influencing the distribution and elimination of drugs. A fraction of mesna is known to bind to albumin in plasma. nih.gov Total plasma mesna (which includes mesna and this compound) is reported to be approximately 28% protein bound. drugbank.com Other sources indicate a higher plasma protein binding for total mesna and this compound, ranging from 60-75% or 69-75%. bccancer.bc.camims.commedscape.commims.com
Impact of Organ Function on this compound Pharmacokinetics
The pharmacokinetics of this compound and mesna can be influenced by the function of various organs, particularly the kidneys and liver.
Given that this compound is primarily reduced to mesna in the kidneys and both are eliminated renally, impaired renal function can significantly impact their pharmacokinetics. unboundmedicine.comuwo.cadrugs.com Reduced renal function can lead to decreased renal clearance of mesna and this compound, potentially increasing their plasma exposure. uwo.ca Studies in patients with reduced renal function receiving ifosfamide (which is often co-administered with mesna) have shown an increased risk of myelosuppression, which could be indirectly related to altered mesna/dimesna pharmacokinetics, although the direct impact of renal impairment on this compound pharmacokinetics is a key consideration. drugs.combaxter.cacancercareontario.ca
Age can also influence drug elimination rates, and in elderly patients, the higher frequency of decreased hepatic, renal, cardiac, or other organ function can necessitate monitoring for toxicities and potential dose adjustments for co-administered agents like ifosfamide, which could imply a potential impact on mesna/dimesna pharmacokinetics as well. baxter.cagenomind.com
Drug Interactions and this compound's Influence on Co-administered Agents
This compound, the disulfide form of mesna, exists primarily in the circulation and is rapidly oxidized from mesna in the intravascular compartment mims.commims.comdrugs.com. While mesna is well-established for its uroprotective effects against the urotoxic metabolites of oxazaphosphorines like ifosfamide and cyclophosphamide, this compound's role and influence on co-administered agents, particularly in the context of drug interactions, are also subjects of investigation. This compound is selectively reduced back to the active thiol mesna in the kidney tubular epithelium, where it exerts its protective effects mims.comnih.gov.
Research indicates that this compound is currently undergoing clinical development as a prodrug (BNP7787) aimed at treating cisplatin-induced nephrotoxicity uwo.ca. A notable observation is that this chemoprotection appears to be achieved without diminishing the efficacy of co-administered anti-cancer agents uwo.ca. This lack of attenuation is largely attributed to the kidney-specific disposition and stability of this compound uwo.ca.
Studies evaluating the role of drug transporters in the disposition of this compound have identified putative mechanisms of uptake and efflux in renal tubules nih.govuwo.ca. In vitro screens revealed saturable uptake by renal organic anion transporters OAT1, OAT3, and OAT4 nih.gov. Efflux transporters, including breast cancer resistance protein, multidrug and toxin extrusion 1 (MATE1), multidrug resistance proteins MRP1, MRP2, MRP4, and MRP5, and P-glycoprotein (Pgp), were shown to significantly reduce this compound accumulation nih.gov. Further in vitro investigations demonstrated that renal apical efflux transporters MATE1, MRP2, and Pgp were also capable of mesna efflux nih.gov.
The influence of drug transporters on this compound and mesna disposition has been further explored in vivo. Administration of the renal drug transporter inhibitor probenecid (B1678239) to healthy subjects resulted in a significant increase in combined mesna and this compound plasma exposure nih.govuwo.ca. This was accompanied by a decrease in renal clearance attributed to net secretion and a reduced steady-state volume of distribution nih.govuwo.ca. These findings suggest that the kidney acts as a significant sink for total mesna, and the function of renal drug transporters facilitates clearance beyond glomerular filtration rate, contributing to the presence of active mesna in the urine nih.gov. The potential for loss of renal transporter function due to disease, drug-drug interactions, or genetic variability could potentially decrease the efficacy of chemoprotectants like this compound and mesna, thereby increasing the risk of ifosfamide- and cisplatin-induced toxicities nih.govuwo.ca.
While formal clinical drug interaction studies specifically with mesna (and by extension, this compound) are noted as not having been conducted in clinical trials drugs.comnih.govhres.ca, available data suggest no impairment of the cytotoxic efficacy of co-administered agents fda.gov. The protective effect of mesna is primarily targeted at the urotoxic effects of oxazaphosphorines and does not appear to alter the systemic activity or non-urologic toxicity of these derivatives drugs.comhres.ca.
However, in vitro studies have indicated incompatibilities between mesna and certain platinum-based drugs and nitrogen mustard. Mesna is incompatible in vitro with cisplatin (B142131), carboplatin (B1684641), and nitrogen mustard hres.ca. The combination of an oxazaphosphorine cytostatic agent with mesna and cisplatin, carboplatin, or nitrogen mustard in the same infusion solution is not stable and should not be used hres.ca. Mixing mesna and epirubicin (B1671505) also leads to the inactivation of epirubicin and should be avoided hres.ca.
Despite the in vitro incompatibilities, a study investigating the influence of mesna on the pharmacokinetics of cisplatin and carboplatin in pediatric cancer patients found no significant influence on the pharmacokinetics of these platinum drugs when co-administered nih.govresearchgate.net. In cisplatin patients, a decrease in the distribution clearance of total platinum was observed with mesna co-administration compared to cisplatin without mesna, which might be related to mesna slowing down the protein binding of cisplatin nih.govresearchgate.net. However, the impact of these changes on the area under the concentration-time curve (AUC), total clearance (CLt), and volume of distribution (V) for total and ultrafilterable platinum species was minimal nih.govresearchgate.net. In carboplatin patients, AUC, CLt, and V for ultrafilterable platinum species were not significantly different with or without mesna co-administration nih.govresearchgate.net.
Further research explored the interaction between mesna and doxorubicin (B1662922), drugs often co-administered. Co-administration of mesna during a single cycle of doxorubicin reduced levels of TNF-α and its receptors, suggesting a clinical interaction cancerindex.org. This finding supports further investigation into whether timed mesna co-administration with redox-active chemotherapy could mitigate chemotherapy-induced cardiotoxicity cancerindex.org.
The chemical reduction of this compound to mesna is crucial for mitigating ifosfamide- and cisplatin-induced toxicities uwo.ca. In vitro, this reduction is facilitated by redox enzymes of the thioredoxin and glutaredoxin systems, as well as by non-enzymatic thiol-disulfide exchange with cysteine and glutathione uwo.ca.
Pharmacokinetic Parameters of Mesna and this compound
| Parameter | Value (Mesna) | Value (this compound) | Source |
| Elimination Half-life (approx.) | 22 minutes | 70 minutes | mims.commims.com |
| Excretion via urine | 32% (as mesna) | 33% (as this compound) | mims.commims.com |
| Plasma Protein Binding | 60-75% | Not specified | mims.commims.com |
| Volume of Distribution (IV) | 0.65 ± 0.24 L/kg | Not specified | mims.commims.com |
| Peak Plasma Concentration (Oral) | 1.5-4 hours (mesna) | 3-7 hours (total mesna) nih.gov | mims.commims.comnih.gov |
Influence of Probenecid on Mesna and this compound Pharmacokinetics
| Parameter | Change with Probenecid Administration | Source |
| Combined Mesna and this compound Plasma Exposure | Increased (91% ± 34%) | nih.govuwo.ca |
| Renal Clearance (Net Secretion) | Decreased (67.0% ± 12.7%) | nih.govuwo.ca |
| Steady-State Volume of Distribution | Decreased (45.2% ± 13.4%) | nih.govuwo.ca |
Influence of Mesna on Platinum Drug Pharmacokinetics in Pediatric Patients
| Drug | Parameter | Change with Mesna Co-administration (vs. without) | Statistical Significance | Source |
| Cisplatin | Distribution Clearance (Total Platinum) | Decreased (2.2 ± 0.1 mL/min·kg vs 4.8 ± 1.5 mL/min·kg) | p = 0.029 | nih.govresearchgate.net |
| Cisplatin | Distribution Half-life (Total Platinum) | Prolonged trend (65 ± 21 min vs 32 ± 18 min) | p = 0.057 | nih.govresearchgate.net |
| Cisplatin | AUC (Total and Ultrafilterable Platinum) | Hardly noticeable impact | Not specified | nih.govresearchgate.net |
| Cisplatin | Total Clearance (Total and Ultrafilterable Platinum) | Hardly noticeable impact | Not specified | nih.govresearchgate.net |
| Cisplatin | Volume of Distribution (Total and Ultrafilterable Platinum) | Hardly noticeable impact | Not specified | nih.govresearchgate.net |
| Carboplatin | AUC (Ultrafilterable Platinum) | Not significantly different | Not specified | nih.govresearchgate.net |
| Carboplatin | Total Clearance (Ultrafilterable Platinum) | Not significantly different | Not specified | nih.govresearchgate.net |
| Carboplatin | Volume of Distribution (Ultrafilterable Platinum) | Not significantly different | Not specified | nih.govresearchgate.net |
In Vitro Incompatibilities with Mesna
Cisplatin hres.ca
Carboplatin hres.ca
Nitrogen mustard hres.ca
Epirubicin (leads to inactivation) hres.ca
Preclinical Research on Dimesna
In Vitro Studies of Dimesna's Protective Mechanisms
In vitro studies have been instrumental in understanding how This compound (B1670654), or its reduced form mesna (B1676310), provides protection against cellular damage induced by toxic agents, particularly those generated during chemotherapy.
Cellular Models for Investigating Cytoprotective Effects
Cellular models are utilized to assess the direct protective effects of this compound and mesna against the cytotoxicity caused by chemotherapy metabolites. Research indicates that mesna, the active metabolite of this compound, can protect against damage induced by substances like acrolein, a urotoxic byproduct of oxazaphosphorine chemotherapy. nih.govpatsnap.comwikipedia.org Studies using Chinese hamster cells (line V-79-753B) have shown that mesna can afford protection against the cytotoxicity of cisplatin (B142131) in vitro. nih.gov Compared to glutathione (B108866), mesna (at 1 mM concentration) was found to be more effective in blocking acrolein-induced damage in mouse limb bud mesenchymal cells. researchgate.net
Biochemical Assays for Detoxification Pathway Analysis
Biochemical assays are employed to analyze the mechanisms by which this compound and mesna detoxify harmful compounds. The protective effect of mesna is largely attributed to its free thiol group, which can chemically react with and inactivate urotoxic metabolites such as acrolein through a Michael addition reaction. mims.compatsnap.comwikipedia.org This conjugation reaction renders the toxic compounds harmless, facilitating their excretion in the urine. wikipedia.org this compound is selectively reduced to mesna in the kidney, which is where its protective effects occur. selleckchem.com In vitro studies screening uptake and efflux transporters have identified renal organic anion transporters OAT1, OAT3, and OAT4 as responsible for the kidney-specific uptake of this compound. selleckchem.com The uptake of this compound by OAT1, OAT3, and OAT4 was determined to be saturable, with KM values of 636 μM, 390 μM, and 590 μM, respectively. selleckchem.com
This compound may also contribute to renal protection against cisplatin-induced nephrotoxicity by inhibiting aminopeptidase (B13392206) N (APN) through certain this compound-derived heteroconjugates. selleckchem.com This appears to be correlated with the presence of a glycinate (B8599266) moiety and/or an anionic group. selleckchem.com Proposed mechanisms for this compound-mediated nephroprotection against cisplatin toxicity involve the gamma-glutamyl transpeptidase (GGT), APN, and cysteine-conjugated-β-lyase (CCBL) nephrotoxigenic pathway, suggesting concerted and/or synergistic activity. selleckchem.com
In Vivo Animal Model Investigations of this compound's Efficacy
In vivo studies using animal models have been crucial in evaluating the efficacy of this compound in preventing chemotherapy-induced toxicities in a physiological setting.
Efficacy in Preventing Chemotherapy-Induced Toxicities
Animal model investigations have demonstrated the protective effects of this compound and mesna against toxicities caused by commonly used chemotherapeutic agents.
Hemorrhagic cystitis is a significant and dose-limiting toxicity associated with oxazaphosphorine alkylating agents like ifosfamide (B1674421) and cyclophosphamide (B585), caused by the accumulation of the urotoxic metabolite acrolein in the bladder. patsnap.comcornwall.nhs.ukeviq.org.aunih.gov Mesna, the active form of this compound in the urinary tract, is widely used to prevent this toxicity. bccancer.bc.canih.govwikipedia.orgmedicines.org.ukchemoexperts.com Animal studies have provided evidence for the effectiveness of mesna and this compound in this regard.
Studies in cyclophosphamide-treated rats have shown that the incidence of urinary bladder tumors can be significantly reduced by this compound administration in a dose-related manner. selleckchem.com Evidence from animal studies confirms that mesna, administered intravenously or intraperitoneally, reduces the vascular permeability and bladder weight increase caused by acrolein. researchgate.net In a study using rats treated with ifosfamide, animals receiving ifosfamide alone showed evidence of hemorrhagic cystitis, characterized by edema and hemorrhages. researchgate.net These alterations were significantly reduced (P < 0.001) in animals also treated with mesna or glutathione. researchgate.net This suggests that mesna can be as effective as glutathione in preventing ifosfamide-induced hemorrhagic cystitis in this model. researchgate.net
Cisplatin is a highly effective chemotherapy agent, but its use is limited by dose-dependent nephrotoxicity. nih.gov Research has explored the potential of this compound and mesna to protect against this kidney damage.
While in vitro studies showed mesna protection against cisplatin cytotoxicity in Chinese hamster cells, in vivo studies in rats did not provide evidence of protection against nephrotoxicity when this drug combination was examined. nih.gov It has been suggested that cisplatin-induced nephrotoxicity is mediated by intracellular events in kidney cells that mesna may not be able to inhibit, possibly due to its presence within cells in vivo as the stable and unreactive disulfide (this compound). nih.gov Another study in rats investigating the protective role of mesna in renal toxicity associated with radiotherapy also noted that in vivo studies suggest mesna does not protect renal tubules. dergipark.org.tr Despite these findings, ongoing research continues to investigate the potential of this compound to protect against nephrotoxicity induced by platinum-based chemotherapeutic agents like cisplatin. patsnap.com Preliminary results suggest potential renal protection by reducing oxidative stress and preserving kidney function. patsnap.com
Here is a summary of some preclinical findings in table format:
| Model Type | Agent(s) | This compound/Mesna Effect | Key Finding(s) | Source |
| In Vitro (Chinese hamster cells V-79-753B) | Cisplatin + Mesna | Protection against cytotoxicity | Mesna afforded protection against cisplatin cytotoxicity. | nih.gov |
| In Vitro (Mouse limb bud mesenchymal cells) | Acrolein + Mesna | Protection against damage | Mesna (1 mM) was more effective than glutathione in blocking acrolein-induced damage. | researchgate.net |
| In Vitro (Renal cells) | This compound uptake | Uptake by transporters | This compound uptake by OAT1, OAT3, OAT4 (KM: 636 μM, 390 μM, 590 μM). | selleckchem.com |
| In Vivo (Cyclophosphamide-treated rats) | Cyclophosphamide + this compound | Reduced bladder tumors | This compound significantly reduced urinary bladder tumors in a dose-related manner. | selleckchem.com |
| In Vivo (Ifosfamide-treated rats) | Ifosfamide + Mesna | Reduced hemorrhagic cystitis | Mesna significantly reduced edema and hemorrhages caused by ifosfamide. | researchgate.net |
| In Vivo (Rats) | Cisplatin + Mesna | No protection against nephrotoxicity | No evidence of protection against cisplatin-induced nephrotoxicity observed. | nih.gov |
Preclinical Research Findings on this compound
| Study Type | Model | Chemotherapeutic Agent | Observed Toxicity | This compound/Mesna Effect | Key Outcome |
| In Vitro | Chinese hamster cells (V-79-753B) | Cisplatin | Cytotoxicity | Protection by Mesna | Reduced cytotoxicity observed. nih.gov |
| In Vitro | Mouse limb bud mesenchymal cells | Acrolein | Cellular damage | Protection by Mesna | Mesna more effective than glutathione at 1 mM. researchgate.net |
| In Vitro | Renal cells | This compound uptake | N/A | Taken up by OAT1, OAT3, OAT4 | Saturable uptake with specific KM values. selleckchem.com |
| In Vivo | Cyclophosphamide-treated rats | Cyclophosphamide | Urinary bladder tumors | Reduction by this compound | Significant dose-related reduction in tumor incidence. selleckchem.com |
| In Vivo | Ifosfamide-treated rats | Ifosfamide | Hemorrhagic cystitis (edema, hemorrhage) | Reduction by Mesna | Significant reduction in severity (P < 0.001). researchgate.net |
| In Vivo | Rats | Cisplatin | Nephrotoxicity | No protection by Mesna | No evidence of protection observed. nih.gov |
Mitigation of Taxane-Related Toxicities
While the primary focus of mesna/dimesna has been on oxazaphosphorine-induced urotoxicity, research has also explored its potential in mitigating toxicities associated with other chemotherapeutic agents. Taxanes, such as paclitaxel (B517696) and docetaxel, are known to cause neurotoxicity as a significant side effect. nih.govnih.gov Some preclinical and clinical studies have investigated the use of antioxidant molecules as neuroprotective strategies against taxane-induced peripheral neuropathy, though evidence of efficacy for agents like Vitamin E and GSH has been limited. nih.gov One study explored mesna co-administration with doxorubicin (B1662922) to reduce chemotherapy-induced plasma protein oxidation and related cytokine levels, suggesting a potential role in mitigating certain chemotherapy-induced side effects beyond uroprotection. cancerindex.org However, direct preclinical evidence specifically detailing this compound's role in mitigating taxane-related toxicities, such as neuropathy, is not prominently featured in the search results.
Role in Mitigating Toxicities in High-Dose Chemotherapy Regimens (e.g., Bone Marrow Transplantation)
This compound, through mesna, plays a significant role in mitigating toxicities associated with high-dose chemotherapy regimens, particularly those involving oxazaphosphorine alkylating agents like ifosfamide and cyclophosphamide, which are often used in conditioning regimens for bone marrow transplantation. patsnap.commims.comascopubs.org High-dose cyclophosphamide, for instance, can cause severe hemorrhagic cystitis. ascopubs.org Mesna was developed as a uroprotectant to be used with oxazaphosphorines, preventing damage to the bladder epithelium by reacting with toxic metabolites in the bladder. mims.comfda.gov The use of mesna has minimized the incidence of hemorrhagic cystitis, which was a dose-limiting toxicity for these agents. nih.gov Researchers are examining the role of this compound in mitigating toxicities associated with high-dose chemotherapy regimens used in bone marrow transplantation and other intensive cancer treatments, suggesting its potential to enhance the feasibility and safety of these aggressive approaches by providing a protective shield for healthy tissues. patsnap.comcancer.org
This compound's Influence on Antitumor Activity of Chemotherapeutic Agents
Preclinical and clinical studies have indicated that mesna does not interfere with the antitumor activity of oxazaphosphorine cytotoxics/cytostatics while providing protection against urinary bladder toxicity. fda.govmedicines.org.uk Animal studies with ifosfamide and cyclophosphamide on various tumors have demonstrated that mesna does not diminish their antineoplastic activity. medicines.org.uk Mesna has also been shown not to affect the antineoplastic efficacy of other cytostatics like adriamycin, BCNU, methotrexate, and vincristine. medicines.org.uk No evidence of protection of tumors from the effects of antineoplastic drugs has been noted preclinically or clinically with mesna. fda.gov
Exploration of Other Potential Protective Effects (e.g., Nephrotoxicity, Neurotoxicity, Myelosuppression)
Beyond uroprotection, research is exploring the potential of this compound/mesna in mitigating other toxicities. Studies are investigating its ability to protect against nephrotoxicity, or kidney damage, induced by platinum-based chemotherapeutic agents like cisplatin. patsnap.com Preliminary results suggest that this compound may offer renal protection by reducing oxidative stress and preserving kidney function, expanding its potential applications beyond uroprotection. patsnap.com While ifosfamide and high-dose cyclophosphamide can cause nephrotoxicity and neurotoxicity, mesna's protective effect is primarily focused on urothelial toxicity and does not extend to their renal and other toxic effects. nih.govnps.org.auhpra.ie However, some reports suggest mesna may reduce renal and GI toxicities associated with cisplatin administration. fda.gov Regarding myelosuppression, mesna has been shown in clinical trials not to diminish the leucocytic activity of oxazaphosphorines. medicines.org.uk High-dose chemotherapy regimens, including those used in bone marrow transplantation, commonly lead to myelosuppression as a major toxicity. cancer.orgnih.gov While mesna is crucial in these regimens for uroprotection, its direct role in mitigating myelosuppression itself is not the primary mechanism of action; rather, it enables the safe administration of myelosuppressive agents by preventing dose-limiting urotoxicity. ascopubs.orgnih.gov
Toxicological Assessments in Preclinical Models
Preclinical toxicological studies have been conducted to assess the safety profile of mesna and this compound. fda.govfresenius-kabi.comhres.ca
Acute and Chronic Toxicity Studies
Acute toxicity studies have been conducted in various animal species to determine the potential for adverse effects from single doses of mesna. Mesna has been found to be almost completely non-toxic in acute toxicity tests. fresenius-kabi.comhres.ca
Data from Acute Toxicity Studies:
| Species | Route of Administration | LD50 (mg/kg) |
| Mice | Intravenous or Intraperitoneal | 1800-2050 fresenius-kabi.comhres.ca |
| Mice | Oral | > 6100 fresenius-kabi.comhres.ca |
| Rats | Intravenous or Intraperitoneal | 1225-2080 fresenius-kabi.comhres.ca |
| Rats | Oral | > 4330 fresenius-kabi.comhres.ca |
| Dogs | Intravenous | Death observed at doses of 400 mg/kg and above fresenius-kabi.com |
| Dogs | Oral | No death observed at doses up to 2000 mg/kg fresenius-kabi.com |
Chronic toxicity studies have also been performed in preclinical models. In a 6-month chronic toxicity test in rats with oral administration, daily doses up to 2000 mg/kg were tolerated without drug-related mortality or morbidity. fresenius-kabi.com In a 7-month study in dogs with oral administration, mesna was administered at doses of 31.6, 100, and 316 mg/kg/day. fresenius-kabi.com Preclinical studies in several animal species (rat, rabbit, and dog) showed very low chronic toxicity for mesna. mims.com
Genotoxicity and Carcinogenicity Assessments
Genotoxicity studies have been conducted to evaluate the potential of mesna to cause damage to genetic material. Mesna was not genotoxic in the in vitro Ames bacterial mutagenicity assay, the in vitro mammalian lymphocyte chromosomal aberration assay, or the in vivo mouse micronucleus assay. fda.govmedsafe.govt.nz
Carcinogenicity assessments have also been performed. Mesna and this compound alone showed no evidence of carcinogenic potential in preclinical studies. fda.govhres.ca However, they did cause a dose-related reduction in the incidence of urinary bladder tumors associated with cyclophosphamide administration in rats. fda.gov No long-term animal studies have been performed specifically to evaluate the carcinogenic potential of mesna according to some sources, while others state mesna had no carcinogenic effects in rats. medsafe.govt.nzhres.camedsafe.govt.nz
Clinical Research and Translational Medicine of Dimesna
Clinical Trial Design and Methodologies for Dimesna (B1670654) Studies
Clinical trials involving this compound have employed various designs and methodologies to evaluate its efficacy and safety profile in conjunction with chemotherapy. These studies are structured to assess the drug's impact across different phases of clinical development, utilizing specific patient populations and measuring relevant pharmacokinetic and pharmacodynamic endpoints patsnap.comcancer.govclinicaltrialsregister.euallucent.comcancer.gov.
Phase I, II, and III Clinical Trials
This compound has progressed through various phases of clinical trials, including Phase I, Phase II, and Phase III studies ozmosi.compatsnap.comclinicaltrialsregister.eufiercebiotech.com. Phase I trials typically focus on evaluating the safety, tolerability, and pharmacokinetics of a drug, often in healthy volunteers or a specific patient population, to determine appropriate dosing for later phases europa.euquanticate.comdatapharmaustralia.com. While specific details on early Phase I this compound trials in healthy volunteers are not extensively detailed in the provided results, the compound has been evaluated in Phase I studies involving patients receiving chemotherapy nih.govaacrjournals.org.
Phase II trials aim to assess the efficacy of a drug for a particular indication and to further evaluate its safety in a larger group of patients europa.eu. This compound has been investigated in Phase II trials in various cancer types, including advanced urothelial cancer, recurrent lymphoma, advanced breast carcinoma, and advanced ovarian carcinoma, often in combination with different chemotherapy regimens auajournals.orgnih.govkarger.comtandfonline.comascopubs.org. These studies have explored the potential benefits of this compound in reducing chemotherapy-induced toxicities and its impact on treatment outcomes auajournals.orgtandfonline.com. For instance, a Phase II trial evaluated ifosfamide (B1674421) and carboplatin (B1684641) with oral mesna (B1676310) for urothelial protection in advanced breast carcinoma tandfonline.com. Another Phase II study assessed ifosfamide and mesna in advanced ovarian carcinoma refractory to or recurrent after cisplatin-containing chemotherapy ascopubs.org. A Phase II trial also investigated ifosfamide/mesna, mitoxantrone, and etoposide (B1684455) in refractory lymphomas nih.gov. Furthermore, a Phase II trial explored ifosfamide/mesna and cisplatin (B142131) in advanced cancer of the cervix karger.com.
Phase III trials are large-scale studies designed to confirm the efficacy of a drug, monitor adverse effects, compare it with standard treatment, and collect information that will allow it to be used safely europa.eu. This compound (referred to as LP-300, BNP7787, or Tavocept) has been evaluated in multiple Phase III clinical trials patsnap.comfiercebiotech.comcancernetwork.com. Some of these Phase III trials have focused on advanced non-small cell lung cancer (NSCLC) fiercebiotech.comcancernetwork.com. One such trial, a multicenter, double-blind, randomized placebo-controlled study, investigated this compound in patients receiving paclitaxel (B517696) and cisplatin for advanced NSCLC cancernetwork.com. Despite not meeting its primary endpoint of preventing or reducing the severity of chemotherapy-induced neuropathy in this specific trial, retrospective analyses of data from this and other Phase III studies have suggested potential benefits in certain patient subsets, such as female non-smokers with NSCLC adenocarcinoma fiercebiotech.comcancernetwork.com. This compound has reached Phase 3 development across all indications nih.gov.
Patient Cohort Selection and Stratification in this compound Trials
Patient cohort selection in this compound clinical trials is primarily driven by the specific chemotherapy regimen being administered and the type of cancer being treated patsnap.comcancer.govauajournals.orgnih.govkarger.comtandfonline.comascopubs.orgnih.gov. Given this compound's role as a chemoprotective agent, particularly against the urotoxic effects of oxazaphosphorines and potential nephrotoxicity from platinum agents, patient populations receiving these types of chemotherapy are often selected patsnap.comnih.govmims.com.
Studies have enrolled patients with various advanced or recurrent cancers, including advanced non-small cell lung cancer, advanced urothelial cancer, recurrent lymphoma, advanced breast carcinoma, advanced ovarian carcinoma, and advanced soft tissue and bone sarcomas patsnap.comcancer.govauajournals.orgnih.govkarger.comtandfonline.comascopubs.orgcancernetwork.comnih.gov. Some trials have focused on patients who have failed previous chemotherapy regimens, including those containing platinum-based drugs auajournals.orgnih.govascopubs.org.
Patient stratification in this compound trials can be based on factors relevant to the chemotherapy being used and the expected toxicities. For example, in studies evaluating protection against urotoxicity, patients with risk factors for hemorrhagic cystitis might be considered mims.com. In studies exploring broader chemoprotective effects, stratification might involve factors related to the type and intensity of chemotherapy, performance status, or prior treatments auajournals.orgnih.govnih.gov. Retrospective analyses have also highlighted the potential importance of patient characteristics, such as smoking status and gender, in identifying subsets that may benefit from this compound fiercebiotech.com.
Pharmacokinetic and Pharmacodynamic Endpoints in Clinical Studies
Pharmacokinetic (PK) and pharmacodynamic (PD) endpoints are crucial in this compound clinical studies to understand its behavior in the body and its biological effects patsnap.comclinicaltrialsregister.euallucent.comdatapharmaustralia.comcancernetwork.comfda.gov. PK studies characterize the absorption, distribution, metabolism, and excretion of a drug, while PD studies examine its effects on the body allucent.comdatapharmaustralia.com.
Key PK endpoints evaluated in studies involving this compound or its active metabolite mesna include clearance, half-life, area under the curve (AUC), and maximum concentration (Cmax) datapharmaustralia.comfda.govresearchgate.netnih.goveuropa.eufda.gov. These parameters help in understanding the systemic exposure to the compound and its disposition datapharmaustralia.comfda.govresearchgate.netnih.gov. Studies have investigated the pharmacokinetics of mesna and this compound in plasma and urine fda.gov. For instance, a study compared the pharmacokinetics of mesna and this compound after different administration regimens in patients treated with ifosfamide fda.gov. Another study in pediatric cancer patients investigated the influence of mesna on the pharmacokinetics of cisplatin and carboplatin, measuring parameters like distribution clearance and half-life researchgate.netnih.gov.
Pharmacodynamic endpoints in this compound studies are often related to its protective mechanisms and potential impact on chemotherapy efficacy. Given its role in detoxifying reactive metabolites, PD endpoints can include measures related to the levels of these metabolites or markers of cellular damage patsnap.comnih.govmims.com. Additionally, as this compound is thought to act as a free radical scavenger and may influence protein function, PD endpoints could potentially involve markers of oxidative stress or targets modulated by disulfide bond disruption patsnap.comnih.gov.
Furthermore, PD studies can assess the drug's effects on specific biomarkers. For example, studies have investigated the impact of ifosfamide/mesna on plasma and leukocyte thiol levels, such as glutathione (B108866) (GSH), cysteine, and homocysteine aacrjournals.org. These thiols are involved in detoxification processes, and their modulation by mesna can be a relevant pharmacodynamic effect aacrjournals.org.
This compound in the Context of Chemotherapy Regimens
This compound is primarily utilized in conjunction with chemotherapy regimens to mitigate treatment-related toxicities. Its application is particularly relevant when using agents known to produce harmful metabolites or induce oxidative stress patsnap.comnih.gov.
Co-administration with Oxazaphosphorine Alkylating Agents
The primary indication for this compound is its co-administration with oxazaphosphorine alkylating agents, such as ifosfamide and cyclophosphamide (B585) patsnap.comnih.govmims.com. These drugs are widely used in treating various cancers but can cause severe urotoxicity, particularly hemorrhagic cystitis, due to the production of metabolites like acrolein patsnap.commims.comscispace.comkarger.com. This compound, through its conversion to mesna, reacts with and inactivates these toxic metabolites in the urinary system, thereby preventing damage to the bladder lining patsnap.comnih.govmims.comscispace.comkarger.com.
The co-administration of mesna (derived from this compound) with ifosfamide and cyclophosphamide is a standard practice to prevent urothelial toxicity cancer.govmims.comclinicaltrials.eumscanada.ca. Clinical studies have evaluated regimens combining ifosfamide or cyclophosphamide with mesna in various cancers, including sarcomas, lymphomas, and solid tumors nih.govnih.govclinicaltrials.eu. For example, the MINE regimen, which includes mesna/ifosfamide, mitoxantrone, and etoposide, has been studied in refractory lymphomas nih.gov. A Phase III study in advanced soft tissue and bone sarcomas investigated doxorubicin (B1662922) and dacarbazine (B1669748) with or without ifosfamide and mesna nih.gov. Clinical experience supports the benefit of mesna co-administration with oxazaphosphorines, particularly with ifosfamide and high-dose cyclophosphamide mims.com.
Research indicates that mesna co-administration with oxazaphosphorines significantly reduces their urotoxic effects without reducing their anti-tumor activity mims.comresearchgate.net. Studies have also explored the impact of ifosfamide/mesna on thiol levels, suggesting a pharmacodynamic interaction aacrjournals.org.
Combination Studies with Platinum-Based Chemotherapy (e.g., Cisplatin)
Beyond its primary use with oxazaphosphorines, this compound has also been investigated in combination with platinum-based chemotherapeutic agents, such as cisplatin and carboplatin patsnap.comclinicaltrialsregister.eucancer.govnih.govscispace.comkarger.comclinicaltrials.eu. Platinum compounds are potent anticancer drugs, but their use can be limited by toxicities, including nephrotoxicity and neuropathy patsnap.comcancernetwork.comresearchgate.net.
Studies are exploring this compound's potential to protect against nephrotoxicity induced by platinum agents like cisplatin patsnap.com. Preliminary results suggest this compound may offer renal protection by reducing oxidative stress patsnap.com.
Clinical trials have combined mesna or this compound with platinum-based chemotherapy in various cancer types. A Phase III trial in advanced NSCLC investigated this compound (Tavocept) in combination with paclitaxel and cisplatin cancernetwork.com. Phase II studies have also combined ifosfamide/mesna with cisplatin in advanced cancer of the cervix and with carboplatin in advanced breast carcinoma karger.comtandfonline.com. The MINE regimen, which includes mesna/ifosfamide, has also been used in patients previously treated with cytarabine/platinum combinations nih.gov.
The interaction between mesna and platinum drugs has been a subject of research. While mesna is primarily known for its reaction with oxazaphosphorine metabolites, its active thiol monomer can also bind to platinum drugs in vitro, potentially reducing their efficacy researchgate.net. However, clinical studies investigating the influence of mesna on the pharmacokinetics of cisplatin and carboplatin in pediatric cancer patients concluded that mesna does not significantly influence the pharmacokinetics of these platinum drugs researchgate.netnih.gov. Despite in vitro findings, the clinical impact of mesna on platinum drug efficacy in combination regimens appears to be complex and may not always result in reduced anti-tumor activity researchgate.net.
Here is a summary of some clinical trials involving this compound or mesna in combination with chemotherapy:
| Trial Identifier | Phase | Disease(s) | Chemotherapy Regimen | Status | Key Finding (if available and within scope) | Source |
| NCT05456256 | Phase 2 | Relapsed Advanced Primary Adenocarcinoma of the Lung | LP-300 + Carboplatin + Pemetrexed | Recruiting | Primary objectives: PFS and OS compared to chemotherapy alone in never smokers cancer.gov. | patsnap.comcancer.gov |
| NCT00966914 | Phase 3 | Newly Diagnosed or Relapsed Advanced Primary Adenocarcinoma of the Lung | Tavocept + Docetaxel or Paclitaxel + Cisplatin | Completed | Did not significantly prevent or reduce the severity of chemotherapy-induced neuropathy (primary endpoint) cancernetwork.com. Retrospective analysis suggested improved OS in female non-smokers fiercebiotech.com. | patsnap.comfiercebiotech.comcancernetwork.com |
| NCT00077311 | Phase 2IIT | Advanced Non-Small Cell Lung Cancer | BNP7787 + Dose-Dense Docetaxel and Cisplatin + Pegfilgrastim and Darbepoetin Alfa | Completed | patsnap.com | |
| Not specified | Phase 2 | Advanced Urothelial Cancer (previously treated) | Docetaxel + Ifosfamide + Mesna | Completed | Objective response rate 25% (20% CR) in evaluable patients. Mild toxicity auajournals.org. | auajournals.org |
| Not specified | Phase 2 | Refractory Lymphomas | MINE (Mesna/Ifosfamide, Mitoxantrone, Etoposide) | Completed | Overall response rate 48% (21% CR, 27% PR). Median survival 9 months nih.gov. | nih.gov |
| Not specified | Phase 2 | Advanced Breast Carcinoma (refractory to first-line) | Ifosfamide + Carboplatin + Oral Mesna | Completed | Two partial remissions (8%). Oral mesna effective for urothelial protection tandfonline.com. | tandfonline.com |
| Not specified | Phase 2 | Advanced Ovarian Carcinoma (refractory/recurrent after cisplatin) | Ifosfamide + Mesna | Completed | ascopubs.org | |
| Not specified | Phase 2 | Advanced or Recurrent Cancer of the Cervix | Ifosfamide/Mesna + Cis-platinum | Completed | Objective response rate 47.6% (4.8% CR, 42.8% PR). Median overall survival 65 weeks karger.com. | karger.com |
| Not specified | Phase 3 | Advanced Soft Tissue and Bone Sarcomas | Doxorubicin + Dacarbazine +/- Ifosfamide and Mesna | Completed | nih.gov | |
| Not specified | Phase 1 | Advanced Non-Small Cell Lung Cancer (previously untreated) | Ifosfamide + Mesna + Cisplatin | Completed | Determined maximum tolerated dose nih.gov. | nih.gov |
| Not specified | Pediatric Patients | Various Cancers | Cisplatin or Carboplatin +/- Mesna | Completed | Mesna did not significantly influence the pharmacokinetics of cisplatin and carboplatin researchgate.netnih.gov. | researchgate.netnih.gov |
Combination Studies with Taxanes (e.g., Paclitaxel, Docetaxel)
Research into this compound has explored its potential utility in combination with taxane-based chemotherapies, such as Paclitaxel and Docetaxel. Taxanes are a class of antineoplastic agents that exert their effects by stabilizing microtubules, thereby disrupting cell division wikipedia.orgfishersci.cawikipedia.org. This compound, the disulfide dimer of Mesna, is characterized as a disulfide bond disrupting agent with various activities, including chemoprotective and chemo-enhancing properties nih.gov. It is understood that this compound can modify cysteine residues on certain proteins, including kinases like EGFR, MET, and ROS1, which can modulate their signaling pathways and potentially downregulate proliferative signaling in cancer cells nih.gov. Additionally, this compound is known to reduce toxicities associated with taxanes and platinum-based agents nih.gov.
Studies have investigated the efficacy and safety of taxanes combined with other chemotherapy drugs in various cancers, including breast cancer and gastric cancer nih.gove-crt.orgfrontiersin.org. While these studies primarily focus on the taxane (B156437) combinations themselves or with other established chemotherapeutic agents, the rationale for exploring this compound in this context stems from its potential to mitigate taxane-associated toxicities and potentially enhance their anti-tumor activity through mechanisms like disulfide bond disruption nih.gov.
Translational Medicine Research on this compound
Translational medicine research on this compound aims to bridge the gap between basic scientific discoveries and their clinical application. This involves understanding the mechanisms of this compound's action in a clinical context, identifying factors that influence its efficacy and toxicity in patients, and developing strategies to optimize its use. appliedclinicaltrialsonline.com
This compound is known to be rapidly metabolized in the intravascular compartment via oxidation into its dimer form. mims.com In the kidneys, this compound undergoes reduction back to the free thiol compound, Mesna, which is active in detoxifying urotoxic metabolites of certain chemotherapeutic agents like ifosfamide and cyclophosphamide. nih.govwikipedia.org This metabolic pathway and the concentration of this compound and its metabolites in different tissues are key areas of translational research.
Biomarker Identification for this compound Efficacy and Toxicity
Identifying biomarkers is a crucial aspect of translational medicine for this compound. Biomarkers can potentially predict which patients are most likely to benefit from this compound, those who might experience toxicity, and how the compound is behaving in the body. appliedclinicaltrialsonline.comnih.govmdpi.com Given this compound's mechanism involving disulfide bond disruption and its metabolism to Mesna, potential biomarkers could be related to these processes.
Research in translational medicine often involves analyzing patient samples to correlate molecular markers with clinical outcomes. For this compound, this could include investigating levels of this compound and its metabolites in plasma or urine, or examining the modification status of target proteins like EGFR, MET, or ROS1 in tumor tissue or surrogate tissues. Changes in the levels of urotoxic metabolites in urine could serve as a pharmacodynamic biomarker reflecting the protective effect of this compound's active metabolite, Mesna.
While the provided search results discuss biomarker identification in the broader context of cancer therapy and translational medicine, specific biomarkers directly linked to this compound's efficacy or toxicity in clinical settings are not explicitly detailed. Translational research in this area would focus on prospective studies designed to collect biological samples and correlate molecular data with patient responses and adverse events when this compound is administered. appliedclinicaltrialsonline.com
Development of Personalized Dosing Strategies
The development of personalized dosing strategies for this compound is another important area of translational medicine research. diva-portal.orgnih.gov Inter-individual variability in drug response and metabolism is a significant challenge in oncology. diva-portal.org Factors such as genetic differences, age, underlying health conditions, and concomitant medications can influence how a patient processes and responds to a drug like this compound. diva-portal.org
Personalized dosing aims to optimize the amount and schedule of a drug for an individual patient to maximize efficacy while minimizing toxicity. diva-portal.orgnih.gov For this compound, this could involve using pharmacokinetic modeling to understand how the drug is absorbed, distributed, metabolized, and excreted in different patients. frontiersin.org Therapeutic drug monitoring (TDM), which involves measuring drug concentrations in a patient's blood or other bodily fluids, could also play a role in guiding personalized dosing. frontiersin.org
While the search results highlight the importance of personalized dosing strategies in oncology and the use of modeling and biomarkers for this purpose, specific research on developing personalized dosing strategies specifically for this compound is not detailed. Translational research in this area would likely involve pharmacokinetic and pharmacodynamic studies in patient populations to identify sources of variability in this compound exposure and response, potentially leading to the development of algorithms or guidelines for individualized dosing based on patient characteristics or biomarker levels. diva-portal.orgnih.govfrontiersin.org
Analytical Methodologies for Dimesna Research
Chromatographic Techniques for Dimesna (B1670654) and Mesna (B1676310) Quantification
Chromatography plays a vital role in separating and quantifying this compound and mesna, often present together due to their interconversion. Various chromatographic approaches have been developed to address the specific challenges posed by these compounds in different matrices.
High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., LC-MS/MS, UPLC)
HPLC is a widely utilized technique for the determination of mesna and this compound due to its high resolution, sensitivity, and versatility. Numerous HPLC methods have been developed for their analysis in pharmaceutical formulations and biological samples. These methods commonly employ a reversed-phase column and a mobile phase typically composed of a mixture of organic solvent and buffer. UV detection is frequently used for quantification, often at wavelengths around 214 nm, where mesna exhibits strong absorbance. medmedchem.com
Variants of HPLC offer enhanced capabilities. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that has been successfully applied for the detection and quantification of mesna and this compound. researchgate.netnih.gov This technique provides reliable results and is particularly useful for complex matrices where potential interference from other components is a concern. researchgate.netnih.gov LC-MS/MS has been used to study the stability of mesna, confirming its conversion into this compound over time. researchgate.netnih.gov
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, offers improved resolution, sensitivity, and speed compared to conventional HPLC. medmedchem.com UPLC methods for mesna analysis typically utilize columns packed with sub-2-µm particles and high-pressure pumping systems, enabling faster separations and higher throughput. medmedchem.com
HPLC with electrochemical detection has also been employed for the determination of mesna and this compound in biological fluids like plasma and urine. researchgate.net This approach can provide high sensitivity for these electroactive compounds. Some methods involve the reduction of this compound to mesna before analysis to quantify the total amount of mesna and its disulfide forms. researchgate.netnih.gov
Gas Chromatography (GC)
Gas chromatography (GC) has been employed for the determination of mesna, particularly for the analysis of volatile derivatives. medmedchem.com Derivatization of mesna is often necessary to improve its volatility and thermal stability for GC analysis. medmedchem.com GC methods can offer high resolution and sensitivity, making them suitable for specific applications such as pharmacokinetic studies. medmedchem.com GC-Mass Spectrometry (GC-MS) can also be used to measure drug levels in urine. nih.gov
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple and cost-effective chromatographic technique that has been used for the qualitative analysis of mesna in pharmaceutical formulations. medmedchem.com TLC involves separating mesna on a thin layer of adsorbent material, followed by visualization using specific reagents or UV light. medmedchem.com While TLC may not offer the same level of sensitivity and quantification as HPLC or UPLC, it remains a valuable tool for rapid screening and qualitative analysis. medmedchem.com TLC can also be used to monitor reaction times during the synthesis of this compound or mesna. google.com
Spectroscopic Methods in this compound Analysis
Spectroscopic techniques provide valuable information about the structure, purity, and concentration of this compound and mesna, often complementing chromatographic analyses.
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the determination of mesna due to its simplicity and cost-effectiveness. medmedchem.comerpublications.com Mesna exhibits absorption maxima at specific wavelengths, such as 250 nm and 290 nm, allowing for its quantification in solution. medmedchem.com UV-Vis spectroscopy can be applied for the analysis of mesna in pharmaceutical formulations and biological fluids by measuring the absorbance of solutions at these wavelengths. medmedchem.com However, potential interference from other components in complex matrices may limit its suitability in such cases. medmedchem.com Indirect spectrophotometric methods have also been developed for mesna determination, based on its oxidation and subsequent reaction with indicator compounds, with absorbance measured at wavelengths like 610 nm or 664 nm. erpublications.comchesci.comrroij.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique utilized for the structural elucidation and quantitative analysis of mesna and this compound. medmedchem.comresearchgate.netnih.gov NMR spectroscopy provides detailed information about the chemical environment of protons and carbons within the molecules, enabling their identification and quantification in solution. medmedchem.com NMR spectroscopy has been employed to determine the purity and content of mesna in pharmaceutical formulations. medmedchem.com Furthermore, NMR has been used in stability studies to detect and identify degradation products of mesna, such as this compound. researchgate.netnih.gov Vibrational spectroscopic studies, including Raman and infrared spectroscopy, have also been conducted on mesna and this compound to understand their molecular vibrations and conformational properties. nih.govresearchgate.net
Electrochemical Methods for this compound Detection
Electrochemical methods offer a rapid, sensitive, and relatively simple approach for the detection and quantification of thiols and disulfides, including this compound. These techniques measure the electrical properties of a solution as a function of the concentration of the analyte. The ability of electrochemical sensors to provide rapid analysis with minimal sample preparation makes them suitable for various applications medmedchem.com.
Voltammetric techniques, a subset of electrochemical methods, have proven useful for studying the redox behavior of various compounds, including thiols researchgate.netmdpi.com. Direct oxidation of thiols at bare solid substrates is a straightforward electrochemical approach, although it may require large overpotentials for sufficient sensitivity in complex matrices researchgate.net. The detection mechanism often involves the adsorption of the analyte onto the electrode surface via the sulfur atom, followed by oxidation researchgate.net. However, surface oxide formation can passivate the electrode, limiting further adsorption researchgate.net.
Various electrode materials, such as glassy carbon, carbon, graphite, platinum, gold, and silver, have been investigated for thiol detection researchgate.net. Gold electrodes, in particular, have been used in electrochemical methods for detecting low-molecular-mass thiols based on the cleavage of disulfide bonds electrochemsci.org. For instance, an electrochemical method involving the immobilization of oxidized glutathione (B108866) (GSSG) on a gold electrode, followed by derivatization with an electrochemically active tag, demonstrated sensitive detection based on the decrease in current upon disulfide cleavage via thiol-disulfide exchange electrochemsci.org.
High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) has been successfully applied for the quantification of this compound, often alongside its reduced form, mesna, in biological samples like plasma and urine kingston.ac.uknih.gov. This hyphenated technique combines the separation power of HPLC with the sensitivity and selectivity of electrochemical detection. A sensitive assay using HPLC with an electrochemical detector equipped with a wall-jet gold electrode has been developed and validated for determining mesna and total mesna (including this compound after reduction) in tissue samples researchgate.net.
Electrochemical sensors, including biosensors, have been developed for the determination of mesna, offering high sensitivity and selectivity medmedchem.com. These sensors often utilize electrodes modified with selective recognition elements that bind to the analyte, producing a detectable electrochemical signal correlated to the concentration medmedchem.com.
Challenges and Advancements in Analytical Techniques for this compound
The analysis of this compound, like other thiols and disulfides, presents several challenges. One significant challenge is the inherent reactivity of the sulfhydryl group, which makes thiols prone to oxidation and can lead to the formation of disulfide bonds, including the dimerization of mesna to form this compound nih.govtwistaroma.frmdpi.com. This instability can affect the accurate determination of both the reduced and oxidized forms in samples mdpi.com. Sample preparation is critically important to safeguard the sulfhydryl group and prevent unintentional changes in concentration mdpi.com.
The complexity of biological matrices (such as plasma and urine) can also pose analytical challenges due to potential interference from other components medmedchem.comnih.gov. Thiols are often present at trace to ultra-trace concentrations in these matrices, requiring highly sensitive detection methods nih.gov. Furthermore, distinguishing between different thiols in the same matrix can be challenging due to their similar chemical structures twistaroma.fr.
Advancements in analytical techniques have aimed to address these challenges. Hyphenated techniques, such as HPLC-ECD and LC-MS/MS, have improved sensitivity and selectivity for the analysis of this compound and related compounds in complex samples kingston.ac.ukresearchgate.netacs.org. LC-MS/MS, in particular, offers high sensitivity and specificity for identification and quantification researchgate.net.
The development of novel sensors, including electrochemical biosensors and nanosensors, represents a significant advancement in thiol detection medmedchem.commedmedchem.comnanomedicine-rj.com. These sensors often incorporate nanomaterials to enhance sensitivity, selectivity, and catalytic activity nanomedicine-rj.com. Electrochemical biosensors using enzymes or microorganisms as recognition elements have been developed for mesna determination medmedchem.com. Nanosensors based on upconversion luminescence have also been explored for the visual quantitative monitoring of mesna, offering a portable and rapid detection platform acs.org.
Despite advancements, challenges remain in achieving sufficient sensitivity and selectivity, particularly when analyzing complex biological samples researchgate.netelectrochemsci.orgnih.gov. The strong adsorption of thiols on certain electrode materials can also be a limitation in electrochemical methods electrochemsci.org. Ongoing research continues to focus on developing more robust, sensitive, and selective analytical methods for this compound and other thiols, including exploring new electrode materials and detection principles researchgate.netnanomedicine-rj.com.
Emerging Research Areas and Unexplored Potential of Dimesna
Dimesna's Potential in Other Therapeutic Areas Beyond Chemoprotection
Research is actively exploring this compound's utility in areas such as protecting against organ damage, modulating metabolic pathways, and addressing specific localized disorders. boehringer-ingelheim.comresearchgate.netjsurgmed.com
Protection Against Renal Damage in Various Medical Conditions
Studies are investigating this compound's capacity to protect against kidney damage, particularly nephrotoxicity induced by platinum-based chemotherapeutic agents like cisplatin (B142131). patsnap.comboehringer-ingelheim.com Preliminary findings suggest that This compound (B1670654) may offer renal protection by reducing oxidative stress and preserving kidney function. patsnap.com This expands its potential applications beyond simply preventing urotoxicity from oxazaphosphorines. patsnap.com Mesna (B1676310), the reduced form of this compound, has been studied for its potential renoprotective effects in contexts such as ischemic acute renal failure, where it may act as an antioxidant to scavenge reactive oxygen species (ROS) generated during reperfusion injury. oup.com While this compound is the dominant form in circulation, it is converted back to mesna in the renal tubular cells, a process that involves glutathione (B108866). dergipark.org.trnih.gov However, one study using a renal tubular cell line (LLC-PK1) did not find a protective effect of this compound against damage caused by ifosfamide (B1674421) and cyclophosphamide (B585) metabolites, and noted that this compound was not converted to mesna in these cells under the experimental conditions. nih.gov
Modulation of Homocysteine Metabolism and Cardiovascular Implications
This compound's reduction to mesna is considered essential for enhancing the dialytic clearance of homocysteine, a cardiovascular risk factor. researchgate.net Homocysteine is a sulfur-containing amino acid, and elevated levels (hyperhomocysteinemia) are associated with an increased risk of atherothrombotic cardiovascular disease, particularly in populations like those with end-stage renal disease. researchgate.netscielo.br Homocysteine metabolism involves pathways of remethylation and transsulfuration. researchgate.netscielo.br Studies on this compound metabolism have provided mechanistic explanations for observed dramatic depletion of cysteine and homocysteine during mesna therapy, while sparing endogenous glutathione. researchgate.netnih.gov
Investigational Uses in Other Disorders (e.g., Cholesteatoma, Temporomandibular Joint Disorders)
Investigational uses of Mesna, the active form derived from this compound, are being explored in other disorders. In otorhinolaryngology, Mesna has been used in cholesteatoma surgery. researchgate.net Its use in this context is based on its ability to disrupt disulfide bonds, which can facilitate the dissection of the cholesteatoma matrix from surrounding tissues. researchgate.netpublisherspanel.com Experimental studies in rats have investigated the effect of intratympanic Mesna application on preventing cholesteatoma formation, with results suggesting a reduction in cholesteatoma formation and fibrosis in treated groups. jsurgmed.com
Mesna is also being studied for its potential in treating temporomandibular joint (TMJ) disorders, specifically internal derangement. clinicaltrials.euresearchgate.netnih.gov Research suggests that inflammation plays a role in the pain and dysfunction associated with TMJ disorders. nih.gov Mesna's mechanism in this application is thought to involve the disruption of disulfide bonds within the collagenous network of the TMJ disc. researchgate.net A randomized clinical trial comparing intra-articular injection of Mesna versus hyaluronic acid in patients with TMJ internal derangement showed that both treatments led to significant improvement in mouth opening, lateral excursion, clicking, and pain score, with Mesna showing a more noticeable improvement during the follow-up period compared to hyaluronic acid. nih.govnih.gov
Mechanistic Insights into this compound's Broader Biological Effects
Understanding the mechanisms by which this compound exerts its effects beyond chemoprotection is an active area of research. These mechanisms primarily involve its interaction with thiol-disulfide systems and cellular redox balance. mims.comclinicaltrials.euresearchgate.netscielo.brpublisherspanel.comnih.gov
Detailed Analysis of Thiol-Disulfide Exchange Reactions
This compound, as a disulfide homodimer, undergoes thiol-disulfide exchange reactions with thiolate anion-forming sulfhydryl groups. researchgate.netnih.gov This process is a two-step SN2 reaction. researchgate.netnih.gov This exchange is crucial for its reduction to mesna. researchgate.net The determination of equilibrium constants for this compound reduction when mixed with thiols like cysteine or glutathione has provided insights into its metabolic fate and its effect on the levels of these endogenous thiols. researchgate.netnih.gov This mechanism helps explain the observed depletion of cysteine and homocysteine while sparing glutathione during mesna therapy. researchgate.netnih.gov Mixed disulfides formed through these exchange reactions may also contribute to its protective effects. researchgate.netnih.gov
Interactions with Cellular Redox Systems
This compound interacts with cellular redox systems, which are critical for maintaining cellular homeostasis and responding to oxidative stress. mims.comresearchgate.netsemanticscholar.org The reduction of this compound to mesna in renal tubular cells, for instance, is linked to the intracellular glutathione system. dergipark.org.trnih.gov While this compound can be reduced by enzymes of the thioredoxin system, the glutaredoxin system's activity in reducing this compound appears to be dependent on the presence of reduced glutathione, suggesting an initial non-enzymatic reduction. researchgate.netnih.gov The ability of mesna to scavenge reactive oxygen species is also considered a component of its protective effects, particularly in the context of renal ischemia-reperfusion injury. oup.com
Influence on Metabolic Pathways in Cancer Cells
The metabolic landscape of cancer cells is often significantly altered to support rapid proliferation and survival in challenging microenvironments mdpi.comthno.org. This metabolic reprogramming is considered a hallmark of cancer nih.gov. While this compound is primarily known for its cytoprotective effects on healthy tissues, particularly in the context of chemotherapy-induced toxicity, emerging research areas are beginning to explore potential indirect or direct influences of this compound and its reduced form, mesna, on metabolic pathways within cancer cells.
Studies on the metabolism of mesna and this compound have provided insights into their interactions with cellular thiols. This compound undergoes chemical reduction to mesna, a process essential for its protective effects researchgate.net. This reduction can occur through both enzymatic and non-enzymatic mechanisms, including thiol-disulfide exchange with sulfhydryl groups of thiolate anions researchgate.net. Research investigating the reduction of this compound by enzymes of the thioredoxin system and the glutaredoxin system has been conducted researchgate.net. For instance, this compound was reduced by recombinant enzymes of the thioredoxin system researchgate.net. The oxidation of NADPH by the glutaredoxin system was observed in the presence of combined this compound and reduced glutathione, suggesting the formation of oxidized glutathione following an initial non-enzymatic reduction of this compound researchgate.net.
Studies in rat models have shown that this compound undergoes reduction to mesna in intestinal and renal epithelial cells through a mechanism involving the cytosolic enzymes thiol transferase and glutathione reductase researchgate.net. The formation of the pharmacologically active thiol form (mesna) from this compound is associated with the consumption of equimolar concentrations of reduced glutathione nih.gov. This interaction with intracellular thiols like glutathione, a key component of the cellular antioxidant defense system and involved in various metabolic processes, suggests a potential, albeit indirect, influence on cellular metabolic homeostasis, including in cancer cells.
Furthermore, the ability of this compound to modify cysteine on various proteins, including kinases like EGFR, MET, and ROS1, disrupting extracellular disulfide bonds and modulating their activity, could potentially impact signaling pathways that regulate cancer cell metabolism and proliferation nih.gov. This modulation of kinase activity could have downstream effects on metabolic pathways controlled by these signaling cascades nih.gov.
While direct studies specifically detailing the profound influence of this compound on core metabolic pathways (like glycolysis, TCA cycle, or glutamine metabolism) within cancer cells appear limited in the provided search results, the compound's interaction with cellular redox systems and key signaling proteins suggests an area ripe for further investigation. Understanding how this compound and its metabolites interact with the altered metabolic landscape of cancer cells could potentially reveal novel therapeutic targets or strategies.
Conclusion and Future Perspectives in Dimesna Research
Summary of Key Research Findings on Dimesna (B1670654)
A central finding in this compound research is its fundamental role in the pharmacokinetics of mesna (B1676310). Following administration, mesna is rapidly oxidized in the bloodstream to form its more stable disulfide, this compound. nih.govmims.compatsnap.comnih.gov This transformation is crucial as this compound serves as the primary circulating form of the compound in the systemic circulation. nih.govmims.compatsnap.comnih.gov Subsequently, this compound is efficiently filtered by the kidneys and undergoes reduction back to the active thiol compound, mesna, within the renal tubules and bladder. nih.govmims.compatsnap.comnih.gov This kidney-specific reduction is essential for mesna to exert its uroprotective effect by binding to and detoxifying urotoxic metabolites, such as acrolein, that are produced during the metabolism of oxazaphosphorine chemotherapy agents like ifosfamide (B1674421) and cyclophosphamide (B585). nih.govmims.compatsnap.comnih.govpatsnap.com
Pharmacokinetic studies have detailed the rapid oxidation of mesna to this compound and their subsequent elimination. For instance, following intravenous administration, mesna has a relatively short elimination half-life, while this compound's half-life is longer, reflecting its role as the circulating reservoir. mims.com Approximately 33% of the administered dose is excreted in the urine as this compound, alongside a significant portion excreted as mesna. mims.com Research has also identified key renal organic anion transporters, specifically OAT1, OAT3, and OAT4, as being involved in the kidney-specific uptake of this compound, a process crucial for its reduction back to mesna in the renal tubules. selleckchem.com Studies have characterized the saturable nature of this compound uptake by these transporters, with reported Michaelis constants (KM) indicating their affinity for this compound. selleckchem.com
Beyond its role as a mesna precursor, emerging research suggests potential direct biological activities of this compound. This compound has been described as a disulfide bond disrupting agent. nih.gov Studies indicate that this compound can modify cysteine residues on various proteins, including kinases such as EGFR, MET, and ROS1. nih.gov This modification can disrupt extracellular disulfide bonds, potentially modulating the activity of these proteins and downregulating proliferative signaling pathways in cancer cells where these kinases are overexpressed. nih.gov Furthermore, preclinical investigations have explored this compound's potential in mitigating cisplatin-induced nephrotoxicity, suggesting protective effects that may involve mechanisms like the inhibition of aminopeptidase (B13392206) N (APN) and interactions with the gamma-glutamyl transpeptidase (GGT) and cysteine-conjugated-β-lyase (CCBL) pathways. selleckchem.com
The following table summarizes some key pharmacokinetic parameters related to this compound and mesna:
| Parameter | Mesna (Free) | This compound | Source |
| Time to peak plasma conc. (oral) | 1.5 - 4 hours | 3 - 7 hours | nih.gov |
| Volume of distribution (IV) | 0.65 ± 0.24 L/kg | Not specified | nih.govmims.com |
| Plasma protein binding | 60-75% | 69-75% (total) | mims.commedscape.com |
| Urinary Excretion | 18-32% (as mesna) | 33% (as this compound) | mims.commedscape.com |
| Elimination half-life | Approx. 22 min | Approx. 70 min | mims.com |
Unanswered Research Questions and Future Investigative Avenues
Despite the progress in understanding this compound, several key questions remain unanswered, highlighting important avenues for future research. A significant area for continued investigation is the comprehensive characterization of this compound's direct biological activities independent of its reduction to mesna. While its potential as a disulfide bond disrupting agent and its effects on protein function have been noted, the full spectrum of proteins affected and the precise downstream cellular consequences require further elucidation. nih.gov Understanding these direct mechanisms could reveal novel therapeutic targets or applications for this compound itself.
Another critical area is the further exploration of this compound's potential in organ protection beyond uroprotection, particularly its suggested role in mitigating nephrotoxicity induced by agents like cisplatin (B142131). patsnap.comselleckchem.com More detailed studies are needed to confirm these protective effects in various models and to fully understand the underlying mechanisms involved, such as the proposed interactions with APN, GGT, and CCBL pathways. selleckchem.com
The role of renal drug transporters in this compound disposition, while identified, warrants further in-depth study. selleckchem.comuwo.ca Investigating potential variations in transporter activity due to disease states, genetic polymorphisms, or drug-drug interactions could have significant implications for optimizing this compound/mesna efficacy and potentially identifying patient populations who might benefit from altered administration strategies. uwo.ca Furthermore, the contribution of hepatic metabolism to this compound reduction in humans, building upon findings from animal models, needs to be fully explored to provide a complete picture of its pharmacokinetics. aacrjournals.org
Research is also needed to define the specific clinical scenarios where the uroprotective effect mediated by this compound reduction is absolutely essential. Preliminary studies exploring the removal of mesna from certain chemotherapy regimens without an increase in hemorrhagic cystitis suggest that the necessity of this protection may vary depending on the specific chemotherapy agent, dose, and patient factors. pharmacytimes.com Future research should aim to identify biomarkers or clinical indicators that can predict the risk of urotoxicity, allowing for more personalized use of mesna/dimesna.
Finally, the potential application of this compound or mesna/dimesna in other medical conditions beyond chemotherapy support, such as kidney protection in various settings, pleural adhesiolysis, or temporomandibular joint disorders, represents promising but still relatively underexplored avenues that require further investigation through rigorous preclinical and clinical studies. advancedotology.org
Translational Impact of this compound Research on Clinical Practice
The research conducted on this compound has already had a significant translational impact on clinical practice, primarily through its established role in facilitating the uroprotective effects of mesna. The understanding that mesna is rapidly converted to the circulating this compound, which is then activated in the kidneys and bladder, underpins the current clinical strategies for preventing hemorrhagic cystitis in patients receiving ifosfamide or cyclophosphamide. nih.govmims.compatsnap.comnih.govpatsnap.comfda.govmedmedchem.com This knowledge directly informs the timing and method of mesna administration to ensure adequate levels of the active thiol compound are present in the bladder during the excretion of urotoxic metabolites.
While this compound is primarily utilized clinically as a prodrug for mesna, ongoing research into its potential direct activities could lead to further translational impacts. If this compound's protective effects against other organ toxicities, such as cisplatin-induced nephrotoxicity, are confirmed in clinical trials, it could lead to the development of new supportive care strategies for patients receiving these chemotherapy agents. patsnap.comselleckchem.com This would expand the clinical utility of compounds related to this compound beyond their current primary indication.
Furthermore, research into the renal transporters responsible for this compound uptake and the potential influence of hepatic metabolism could eventually inform more personalized approaches to mesna/dimesna administration. uwo.caaacrjournals.org Understanding how individual patient factors or concomitant medications might affect this compound pharmacokinetics could allow for dose adjustments or alternative strategies to optimize uroprotection and potentially minimize exposure if direct this compound toxicities were identified.
The investigations into whether mesna/dimesna protection can be safely omitted in certain cyclophosphamide regimens also have potential translational implications. pharmacytimes.com If future studies validate these findings, it could lead to revised clinical guidelines, potentially reducing the treatment burden and costs associated with routine mesna/dimesna co-administration in specific patient populations or chemotherapy protocols where the risk of hemorrhagic cystitis is low.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
